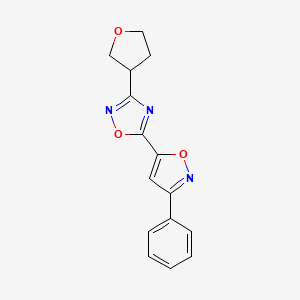
5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves several steps, including the treatment of cyanohydrin benzoates or cyanohydrin acetates with hydroxylamine in methanol, leading to cyclization and subsequent formation of the desired compounds. Such processes highlight the complexity and the precise conditions required for the synthesis of these compounds (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this category often involves detailed analysis through spectroscopic methods such as NMR and IR, aiding in the characterization of the synthesized compounds. For instance, compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings have been studied for their structural characteristics using these techniques (Ustabaş et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole derivatives include interactions with various unsaturated compounds, demonstrating the compound's reactivity and potential for forming a range of chemically interesting derivatives. Such reactions are facilitated by conditions that may involve the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution, leading to the formation of difluoromethylenated compounds (Yang et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and potential applications. Although specific data on 5-(3-phenylisoxazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole were not found, similar compounds exhibit notable stability and solubility characteristics that can be influenced by their molecular structure (Bumagin et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for various chemical reactions, and the formation of complexes with metals, are areas of interest. For example, compounds combining three azole heterocycles have shown to form palladium complexes that exhibit high catalytic activity in Suzuki reactions, showcasing the compound's utility in catalysis and organic synthesis (Bumagin et al., 2017).
Propiedades
IUPAC Name |
3-(oxolan-3-yl)-5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-4-10(5-3-1)12-8-13(20-17-12)15-16-14(18-21-15)11-6-7-19-9-11/h1-5,8,11H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDNHLABFFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)
![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)


![3-({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5658370.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658375.png)



![7-[(5-isoxazol-5-yl-2-methyl-3-thienyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5658416.png)
![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)